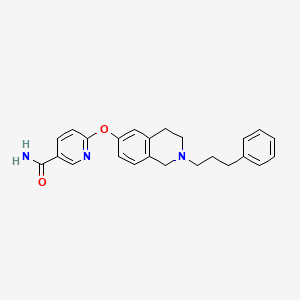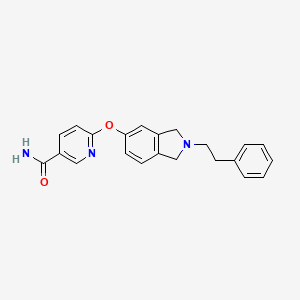![molecular formula C22H29N3O2 B10794271 6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794271.png)
6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a nicotinamide moiety linked to a benzoazepine structure, which contributes to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzoazepine core through a reductive cyclization of methyl 2-(2-cyanophenyl)benzoate using hydrogen over Raney nickel . The resulting intermediate is then subjected to further functionalization to introduce the nicotinamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nicotinamide moiety or the benzoazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide involves its interaction with specific molecular targets and pathways. The nicotinamide moiety is known to participate in redox reactions and energy metabolism, while the benzoazepine structure may interact with various receptors and enzymes. These interactions can modulate cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
- 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo-[4,3-a]azepin-3-ylacetonitrile
- N- and O-substituted 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol analogues
Uniqueness
6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide stands out due to its unique combination of a nicotinamide moiety and a benzoazepine structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H29N3O2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
6-[[2-(4-methylpentyl)-1,3,4,5-tetrahydro-2-benzazepin-7-yl]oxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H29N3O2/c1-16(2)5-3-11-25-12-4-6-17-13-20(9-7-19(17)15-25)27-21-10-8-18(14-24-21)22(23)26/h7-10,13-14,16H,3-6,11-12,15H2,1-2H3,(H2,23,26) |
InChI Key |
CLFVNIZXZRFDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCN1CCCC2=C(C1)C=CC(=C2)OC3=NC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


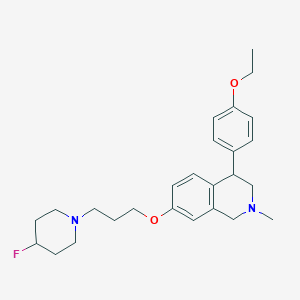
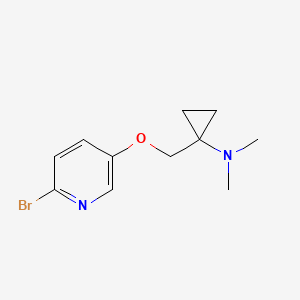
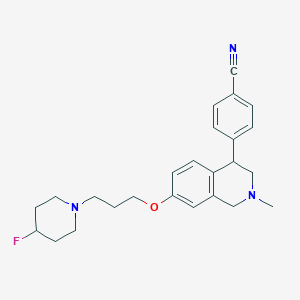



![2-(6-Chloro-4-methylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B10794209.png)
![(2-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)benzo[d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B10794216.png)
![2-Chloro-5,5a,6,7,8,10-hexahydro-5,8-methanopyrrolo[2,1-g][1,7]naphthyridine](/img/structure/B10794221.png)
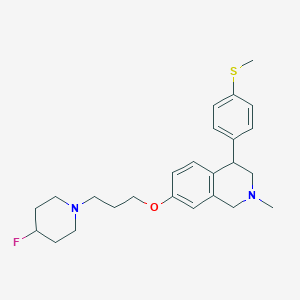
![5,7,8,9,9a,10-Hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine](/img/structure/B10794232.png)
